Product packaging for 5-(Methoxymethyl)-1-methylpyridin-2-one(Cat. No.:CAS No. 2140327-26-8)

5-(Methoxymethyl)-1-methylpyridin-2-one

Cat. No.: B2943566
CAS No.: 2140327-26-8
M. Wt: 153.181
InChI Key: WQDUEUVRZFOONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Methoxymethyl)-1-methylpyridin-2-one is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It is built around the 2-pyridone scaffold, a versatile pharmacophore recognized for its wide range of biological activities and its utility as a key synthetic intermediate in organic and drug synthesis . The 2-pyridone structure is synthetically multilateral, serving as a raw material for the construction of various heterocyclic compounds and complex drug molecules . The specific substitution pattern on this compound, featuring a methoxymethyl group, is a modification often explored in drug discovery. The methoxy (OCH3) group is a common feature in many approved drugs, where it can influence a compound's binding to its biological target, its electronic properties, and its metabolic stability . Researchers can leverage this compound as a valuable building block for developing novel therapeutic agents. Its structure makes it a promising candidate for generating derivatives with potential as antibiotics, antitumor agents, and treatments for central nervous system (CNS) disorders . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and consult the relevant safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B2943566 5-(Methoxymethyl)-1-methylpyridin-2-one CAS No. 2140327-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methoxymethyl)-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-9-5-7(6-11-2)3-4-8(9)10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDUEUVRZFOONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Pyridin 2 One Core As a Fundamental Heterocyclic Scaffold in Contemporary Organic Chemistry

The pyridin-2-one moiety, also known as 2-pyridone, is a six-membered heterocyclic ring that holds a privileged position in organic chemistry. researchgate.net This scaffold is a key structural feature in a vast number of natural products and synthetic compounds, demonstrating a wide array of biological activities. researchgate.netsemanticscholar.orgnih.gov Its versatility stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, which facilitates interactions with biological targets. nih.govfrontiersin.org

Pyridin-2-one exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. wikipedia.orgnih.gov This tautomerism is highly influenced by the solvent environment; non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents shift the equilibrium towards the 2-pyridone structure. wikipedia.org This characteristic, along with multiple sites for functionalization, makes the pyridin-2-one core a valuable building block in drug discovery and materials science. researchgate.netfrontiersin.org Derivatives of this scaffold are known to exhibit antitumor, antimicrobial, anti-inflammatory, and antiviral properties, among others. researchgate.netnih.govfrontiersin.org The development of novel synthetic routes, such as copper-catalyzed cyclizations and annulation reactions, continues to expand the accessibility and diversity of pyridin-2-one-based molecules in research. organic-chemistry.orgacs.org

Academic Significance of N Methylated Pyridin 2 One Derivatives

The introduction of a methyl group onto the nitrogen atom of the pyridin-2-one ring—creating an N-methylated derivative—significantly alters the molecule's properties and, consequently, its applications in chemical research. N-methylation prevents the lactam-lactim tautomerism observed in the parent scaffold, locking the molecule in the pyridone form. wikipedia.org This structural fixation can be crucial for optimizing interactions with specific biological targets.

N-Methyl-2-pyridone (1-methyl-2-pyridinone) itself is recognized as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The N-methyl group can influence the compound's solubility, metabolic stability, and pharmacokinetic profile. For instance, N-methyl-2-pyridone has been identified as a metabolite of certain drugs, highlighting its relevance in pharmacological studies. ontosight.ai The methylation of the ring nitrogen creates a quaternary ammonium (B1175870) ion known as methylpyridinium, which can be prepared by treating pyridine (B92270) with agents like dimethyl sulfate (B86663). wikipedia.org The development of synthetic methodologies for N-alkylation and N-arylation of the pyridone core is an active area of research, enabling the creation of diverse chemical libraries for screening and drug development. organic-chemistry.org

Positioning of 5 Methoxymethyl 1 Methylpyridin 2 One Within the Broader Landscape of Pyridinone Chemistry

De Novo Synthetic Routes to the Pyridin-2-one Ring System

The formation of the core pyridin-2-one structure can be achieved through several convergent strategies that build the heterocyclic ring from acyclic precursors. These methods offer a high degree of flexibility in introducing various substituents onto the pyridinone scaffold.

Cyclization Reactions for Pyridin-2-one Annulation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyridin-2-ones. These reactions involve the formation of the characteristic six-membered ring through the intramolecular reaction of a suitably functionalized open-chain precursor.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov For the synthesis of substituted pyridin-2-ones, MCRs offer a convergent and atom-economical approach.

A general and effective MCR for the synthesis of highly functionalized pyridin-2-ones involves the condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or cyanoacetamide), and a β-ketoester or a related 1,3-dicarbonyl compound in the presence of a base. mdpi.com This approach, often a variation of the Hantzsch pyridine (B92270) synthesis, allows for the rapid assembly of the pyridin-2-one core with diverse substitution patterns. For instance, a three-component reaction of aromatic aldehydes, substituted acetophenones, and 2-cyano-N-(2-ethylphenyl)acetamide in the presence of piperidine (B6355638) as a catalyst can yield substituted 2-oxo-pyridine-3-carbonitriles. nih.gov

A plausible MCR approach to a precursor for this compound could involve the reaction of an appropriate three-carbon aldehyde synthon bearing a protected hydroxymethyl group, an active methylene compound, and a suitable N-methylated component.

Reactant 1Reactant 2Reactant 3CatalystProduct Type
Aromatic AldehydeSubstituted Acetophenone2-Cyano-N-(2-ethylphenyl)acetamidePiperidineSubstituted 2-oxo-pyridine-3-carbonitrile
Aromatic AldehydeMalononitrile4-Hydroxy-1,6-dimethylpyridin-2(1H)-oneTriethylaminePyrano[3,2-c]pyridone

Established condensation reactions provide reliable and well-documented routes to the pyridin-2-one ring system. These typically involve the reaction of a 1,5-dicarbonyl compound or a synthetic equivalent with an amine, followed by cyclization and dehydration or oxidation.

An aldol-like cyclocondensation reaction can be employed to prepare pyridin-2-ones. This involves the reaction of an aminoaldehyde or an aminoketone with the enolate of an ester, such as ethyl acetate. This methodology provides access to various fused pyridin-2-one systems under mild conditions. researchgate.net

While not a direct route to this compound, these condensation strategies highlight the general principles of forming the pyridin-2-one ring through the reaction of precursors containing the necessary carbon and nitrogen framework.

Functional Group Interconversions from Pyridine Precursors to Pyridin-2-ones

An alternative and often highly effective strategy for the synthesis of N-substituted 2-pyridones involves the functional group interconversion of a pre-formed, appropriately substituted pyridine ring. This approach leverages the well-established chemistry of pyridines.

A key precursor for the synthesis of this compound via this route is a 2-alkoxy-5-(alkoxymethyl)pyridine. A patented process describes the preparation of 2-alkoxy-5-alkoxymethyl-pyridines from 3-dichloromethylpyridine. google.com This intermediate can be reacted with an alcohol and the corresponding alkali metal alkoxide to yield the desired 2-alkoxy-5-alkoxymethyl-pyridine. google.com

Once the substituted 2-methoxypyridine (B126380) is obtained, it can be converted to the corresponding N-methylpyridinium salt. Treatment of the 2-methoxypyridine with a methylating agent such as dimethyl sulfate (B86663) leads to the formation of the 1-methyl-2-methoxypyridinium salt. Subsequent hydrolysis of this salt, often under basic conditions, furnishes the desired 1-methyl-2-pyridone (B167067). This transformation from a 2-alkoxypyridine to a 1-alkyl-2-pyridone is a well-established method.

Another powerful method for converting a pyridine to a 1-methyl-2-pyridone involves the direct N-methylation of the pyridine followed by oxidation. For example, pyridine can be reacted with dimethyl sulfate to form 1-methylpyridinium methyl sulfate. google.com This quaternary salt can then be oxidized using potassium ferricyanide (B76249) in the presence of a base to yield 1-methyl-2-pyridone. This two-step sequence provides an efficient route from a pyridine to its corresponding N-methylated 2-pyridone derivative.

Strategies for N-Methylation of the Pyridin-2-one Core

For synthetic routes that generate the 5-(methoxymethyl)pyridin-2-one core without the N-methyl group, a subsequent N-methylation step is required. The selective alkylation of the nitrogen atom in the pyridin-2-one ring is a crucial transformation.

Direct N-Alkylation Protocols

The direct N-alkylation of a pre-formed pyridin-2-one is a common strategy to introduce the N-methyl group. This reaction typically involves treating the pyridin-2-one with a methylating agent in the presence of a base.

Common methylating agents for this purpose include methyl iodide and dimethyl sulfate. The choice of base and solvent can be critical to favor N-alkylation over the competing O-alkylation, which would lead to the formation of a 2-methoxypyridine. Generally, the use of a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) promotes the formation of the pyridin-2-one anion, which then reacts with the methylating agent. Under these conditions, N-alkylation is often the major pathway. sciforum.net Microwave-assisted protocols have also been developed for the efficient N-alkylation of 2-pyridones, often leading to shorter reaction times and improved yields. sciforum.net

It has been observed that in some cases, the solvent itself can promote N-alkylation. For instance, N,N-dimethylformamide (DMF) has been shown to facilitate the specific N-alkylation of hydroxyl N-heterocycles with organohalides. sioc-journal.cn Mechanistic studies suggest that DMF can decompose to generate dimethylamine, which can act as a base to promote the reaction. sioc-journal.cn

Methylating AgentBaseSolventKey Features
Methyl IodideSodium HydrideTHF/DMFStrong base favors N-alkylation.
Dimethyl SulfateSodium HydrideTHF/DMFEffective methylating agent.
Alkyl Halides-DMFDMF can act as a promoter.
Various-MicrowaveAccelerated reaction times.

Regioselective Installation of the 5-(Methoxymethyl) Moiety

The introduction of the methoxymethyl group at the C5 position of the 1-methylpyridin-2-one ring is a critical step in the synthesis of the target compound. This can be approached through direct functionalization or via a multi-step sequence involving the modification of a precursor functional group.

Direct methoxymethylation of the 1-methylpyridin-2-one ring at the C5 position presents a synthetic challenge. Electrophilic aromatic substitution reactions on pyridinone rings are influenced by the electronic nature of the ring system. The pyridinone ring is generally electron-deficient, which can make it less reactive towards electrophiles compared to benzene (B151609). The directing effects of the existing substituents (the N-methyl group and the carbonyl group) also play a crucial role in determining the position of electrophilic attack.

While direct C-H functionalization techniques are emerging as powerful tools in organic synthesis, established, high-yielding protocols for the direct, one-step methoxymethylation of 1-methylpyridin-2-one at the C5 position are not prominently described in the literature. The reaction would require a suitable methoxymethylating agent and conditions that favor substitution at the desired position over other possible sites (e.g., C3). Challenges include controlling regioselectivity and the potential for reaction at the exocyclic oxygen or the N-methyl group.

A more established and versatile approach to introduce the 5-(methoxymethyl) group involves a two-step sequence starting from a precursor with a functional group at the C5 position that can be readily converted. A common strategy is the reduction of a carboxylic acid or ester derivative to a hydroxymethyl group, followed by alkylation to form the desired ether.

This pathway typically begins with a 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid or its corresponding ester. The carboxylic acid or ester is then reduced to the primary alcohol, 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one. This reduction can be achieved using various reducing agents.

ReagentSubstrateProductNotes
Lithium Aluminium Hydride (LiAlH₄)Carboxylic Acid / EsterPrimary AlcoholA powerful reducing agent, effective for both carboxylic acids and esters.
Sodium Borohydride (NaBH₄)EsterPrimary AlcoholA milder reducing agent, generally effective for esters but not carboxylic acids.
Diisobutylaluminium Hydride (DIBAL-H)EsterAldehyde / Primary AlcoholCan be used to reduce esters to aldehydes at low temperatures, or further to primary alcohols.

Once the 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one intermediate is obtained, the final step is the alkylation of the hydroxyl group to form the methoxymethyl ether. A widely used method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.orgwikipedia.org This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (in this case, a methyl halide like methyl iodide or methyl bromide) in an SN2 reaction. masterorganicchemistry.comwikipedia.org

General Reaction Scheme for Williamson Ether Synthesis:

Deprotonation: R-OH + Base → R-O⁻ + Base-H⁺

Nucleophilic Attack: R-O⁻ + CH₃-X → R-O-CH₃ + X⁻

Common bases used for the deprotonation step include sodium hydride (NaH) or potassium hydride (KH), which irreversibly form the alkoxide and hydrogen gas. youtube.com The choice of solvent is also important, with polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being common.

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis has seen the development of powerful catalytic methods that enable the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. These strategies offer alternative and potentially more direct routes to this compound and its analogs.

Transition-metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds. beilstein-journals.orgnih.gov These methods can offer high regioselectivity under mild reaction conditions.

Direct C-H bond functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. beilstein-journals.orgnih.govnih.gov In the context of pyridinone synthesis, transition-metal catalysts, particularly those based on palladium, rhodium, or cobalt, have been employed to activate C-H bonds at various positions of the ring. dntb.gov.uaresearchgate.net

Research has shown that the C-H bonds at the C3, C5, and C6 positions of the 2-pyridone core can be selectively functionalized. researchgate.net For instance, palladium-catalyzed oxidative olefination of N-protected 2-pyridones has been shown to occur selectively at the 5-position. snnu.edu.cn While a direct C-H methoxymethylation has not been specifically reported for 1-methylpyridin-2-one, these C-H activation strategies could potentially be adapted. For example, a C-H borylation or halogenation at the C5 position would install a handle for a subsequent cross-coupling reaction. A Suzuki or Stille coupling of a 5-halo-1-methylpyridin-2-one with a suitable organoboron or organotin reagent bearing a methoxymethyl group could be a feasible route.

Reaction TypeCatalystReactantsPotential Product
Suzuki CouplingPd(0) complex5-Bromo-1-methylpyridin-2-one + (Methoxymethyl)boronic acid pinacol (B44631) esterThis compound
Stille CouplingPd(0) complex5-Iodo-1-methylpyridin-2-one + (Methoxymethyl)tributylstannaneThis compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. wikipedia.orgmasterorganicchemistry.comlibretexts.org The pyridinone ring, being electron-poor, is a suitable substrate for SNAr reactions, particularly when a good leaving group is present at an activated position. uci.eduirjms.com

A plausible synthetic route to this compound via an SNAr reaction would involve a 5-halo-1-methylpyridin-2-one (e.g., 5-fluoro-, 5-chloro-, or 5-bromo-1-methylpyridin-2-one) as the starting material. The halogen at the 5-position acts as a leaving group. This substrate would then be treated with a strong nucleophile, such as sodium methoxide (B1231860) (NaOCH₃). uci.edu The methoxide ion would attack the carbon bearing the halogen, leading to the displacement of the halide and the formation of the desired methoxymethyl ether.

General SNAr Reaction Scheme:

5-Halo-1-methylpyridin-2-one + NaOCH₃ → this compound + Na-Halide

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which can solvate the cation of the nucleophile and accelerate the reaction. uci.edu The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to that observed in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. youtube.com

Reactivity Profile of the Pyridin-2-one Heterocycle under Various Conditions

The pyridin-2-one ring is a versatile heterocyclic scaffold with a rich and complex reactivity profile. Its chemical nature is characterized by a tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) form and the 2(1H)-pyridone (lactam) form. For 1-substituted pyridin-2-ones like the title compound, the equilibrium is locked in the lactam form. This structure features a conjugated system that includes a vinylogous amide, which influences its stability and reaction pathways.

The pyridin-2-one moiety can act as a bioisostere for various functional groups, including amides, phenols, and pyridines, which contributes to its prevalence in medicinal chemistry. The presence of both a hydrogen bond donor (N-H in unsubstituted pyridones) and an acceptor (C=O) site, along with favorable physicochemical properties like metabolic stability and water solubility, makes it a privileged structure in drug design. In this compound, the N-alkylation prevents it from acting as a hydrogen bond donor at the nitrogen position.

The ambident nucleophilicity of the pyridone anion is a key aspect of its reactivity. acs.org Kinetic studies on the reactions of pyridone anions with electrophiles like benzhydrylium ions have shown that they can react at either the nitrogen or the exocyclic oxygen atom. acs.org While reactions with stabilized electrophiles tend to yield the thermodynamically more stable N-substituted products, highly reactive electrophiles can lead to mixtures of N- and O-attack products. acs.org For the 1-methylated title compound, this ambident reactivity of the parent anion is not directly relevant, but it underscores the electron-rich nature of the heterocyclic system.

Transformations at the 1-Methyl Substituent

The 1-methyl group, being directly attached to the nitrogen atom of the pyridin-2-one ring, is generally stable but can undergo specific transformations, primarily N-demethylation. This reaction removes the methyl group, yielding the corresponding N-H pyridone.

N-demethylation of quaternized nitrogen heterocycles can be achieved under various conditions. A notable method involves heating the corresponding N-methylpyridinium iodide salt in dimethylformamide (DMF) under reflux. rsc.org This process has been shown to be effective for a range of N-methylated heterocycles, including quinolines and pyridines with both electron-donating and electron-withdrawing substituents. rsc.org The reaction is believed to be favored by electron-withdrawing groups on the ring and can be accelerated by steric strain between the N-methyl group and adjacent substituents. rsc.org

Table 1: Conditions for N-Demethylation of N-Methyl Heterocyclic Iodides
Substrate (Methiodide)Reflux Time (h) in DMFEstimated Completion (%)Reference
Quinoline16>90 rsc.org
2-Methylquinoline6>90 rsc.org
Isoquinoline80>90 rsc.org
Pyridine96~70 rsc.org
2,6-Dimethylpyridine45>90 rsc.org
Nicotinonitrile15>90 rsc.org

Enzymatic N-demethylation has also been explored, utilizing N-demethylases that can remove methyl groups from primary or secondary amines, often employing cofactors like FAD. researchgate.net While not directly demonstrated on this compound, these chemical and enzymatic methods represent potential pathways for modifying the 1-methyl substituent.

Chemical Conversions Involving the 5-(Methoxymethyl) Group

The 5-(methoxymethyl) group offers another site for chemical modification. Its reactivity is centered on the benzylic-like carbon and the ether linkage, making it susceptible to oxidation, reduction, and substitution reactions.

The oxidation of the methoxymethyl group can lead to the corresponding aldehyde or carboxylic acid at the 5-position. The oxidation of methyl groups on aromatic rings to carboxylic acids has been achieved using molecular oxygen in the presence of N-bromosuccinimide (NBS) under photoirradiation. researchgate.net This aerobic oxidation is thought to proceed via a hydroperoxide intermediate generated by hydrogen abstraction with a bromine radical. researchgate.net Similarly, the benzylic hydrogens of alkyl side-chains on benzene rings are activated towards oxidation by strong oxidizing agents like hot acidic potassium permanganate, which typically converts the entire side chain to a carboxylic acid. msu.edu It is plausible that the methylene group in the 5-(methoxymethyl) substituent of the title compound could be similarly oxidized to a carbonyl, potentially leading to the 5-formyl or 5-carboxy derivative.

Conversely, reduction of the methoxymethyl group is less straightforward. Cleavage of the ether bond would be required, which typically necessitates harsh conditions or specific reagents like boron trihalides or strong acids. If the ether were cleaved, it could yield the 5-(hydroxymethyl)pyridin-2-one or the 5-methylpyridin-2-one, depending on the bond that is broken (C-O or O-CH₃).

The ether linkage in the 5-(methoxymethyl) group can be a target for nucleophilic substitution, although this generally requires activation. One strategy for achieving substitution at a similar position involves converting a related chloroindoline to a methoxyindoline. This nucleophilic substitution of chlorine by a methoxide anion is greatly facilitated by the formation of a chromium tricarbonyl complex with the aromatic ring, which activates the ring towards nucleophilic attack. clockss.org While this example involves the introduction of a methoxy group, the principle of activating an aromatic ring to facilitate nucleophilic substitution of a leaving group could be conceptually applied to displace the methoxy group of the title compound if it were first converted to a better leaving group (e.g., a tosylate or halide from a corresponding 5-hydroxymethyl precursor).

Direct nucleophilic substitution on an unactivated methoxymethyl group is challenging. The process of ammonolysis, where the C-X bond in an alkyl or benzyl (B1604629) halide is cleaved by ammonia, is a standard method for introducing an amino group. ncert.nic.in This suggests that if the methoxymethyl group were converted to a halomethyl group, it would become a reactive site for substitution by a wide range of nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridin-2-one Ring

The pyridin-2-one ring can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.

Table 2: General Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent TypeReactivity EffectDirecting EffectExample GroupsReference
ActivatingActivates RingOrtho, Para-OCH₃, -CH₃, -OH, -NR₂ pressbooks.pub
DeactivatingDeactivates RingOrtho, Para-F, -Cl, -Br, -I pressbooks.pub
DeactivatingDeactivates RingMeta-NO₂, -CN, -SO₃H, -COR pressbooks.pub

Nucleophilic aromatic substitution (SNAr) on the pyridin-2-one ring is less common unless the ring is activated by strong electron-withdrawing groups or contains a good leaving group. SNAr reactions proceed via a negatively charged Meisenheimer complex, and the rate is enhanced by substituents that can stabilize this intermediate. researchgate.net For the title compound, substitution would likely require harsh conditions or prior modification of the ring, for instance, by introducing a nitro group or a halogen at the 3- or 5-positions.

Cycloaddition Reactions Utilizing Pyridin-2-one Scaffolds

Pyridin-2-ones are well-established dienes in [4+2] cycloaddition (Diels-Alder) reactions. researchgate.net They can react with various dienophiles, particularly electron-deficient alkynes and alkenes, to form bicyclic adducts. rsc.orgacs.org The reaction typically occurs across the 3- and 6-positions or the 4- and 6-positions of the pyridone ring. Subsequent rearrangement or elimination from these adducts can lead to the formation of highly substituted aromatic systems.

The efficiency and regioselectivity of these cycloadditions can be influenced by steric and electronic factors of the substituents on the pyridone ring. rsc.org For instance, steric buttressing between substituents can favor cycloaddition. rsc.org While simple olefins are often unreactive, more activated dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) readily participate in these reactions. rsc.org

An alternative strategy for forming substituted 2-pyridones involves an intermolecular cycloaddition of pyrazinone precursors with alkynes, followed by a retro-Diels-Alder (cycloreversion) reaction of the resulting bicyclic intermediate. nih.gov This [4+2]/retro-[4+2] strategy has been shown to be effective for producing 3,5-disubstituted 2-pyridones. nih.gov Furthermore, intramolecular [2+2] cycloadditions have been reported where a thiazoline (B8809763) ring fused to a pyridone is opened with propargyl bromide, leading to an in situ generated allene (B1206475) that undergoes cycloaddition with an alkene moiety to form a fused cyclobutane (B1203170) ring. acs.org These examples highlight the versatility of the pyridin-2-one scaffold in constructing complex molecular architectures through various modes of cycloaddition.

Spectroscopic Characterization and Structural Elucidation of 5 Methoxymethyl 1 Methylpyridin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Elucidation of Proton and Carbon Chemical Shifts (¹H NMR, ¹³C NMR)

Specific ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for 5-(Methoxymethyl)-1-methylpyridin-2-one are not available in the reviewed literature. Such data would be critical to assign the specific resonances to each proton and carbon atom in the molecule, confirming the presence of the N-methyl group, the methoxymethyl substituent, and the arrangement of protons on the pyridinone ring.

To illustrate the type of data required, a hypothetical data table is presented below. Note: This data is predictive and not based on experimental results.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted J-coupling (Hz)
H3 6.5 - 6.7 d ~9.0
H4 7.4 - 7.6 dd ~9.0, ~2.5
H6 7.2 - 7.4 d ~2.5
CH₂ 4.3 - 4.5 s -
OCH₃ 3.3 - 3.5 s -
NCH₃ 3.5 - 3.7 s -

Data is hypothetical and for illustrative purposes only.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C2 (C=O) 160 - 165
C3 115 - 120
C4 140 - 145
C5 125 - 130
C6 135 - 140
CH₂ 70 - 75
OCH₃ 55 - 60
NCH₃ 35 - 40

Data is hypothetical and for illustrative purposes only.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, for instance, to confirm the connectivity between the protons on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the substituent groups to the pyridinone core and identifying quaternary carbons.

Without experimental spectra, a discussion of these correlations for this compound is purely speculative.

Vibrational Spectroscopy (Infrared) for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected absorptions would include a strong C=O stretching band for the pyridone carbonyl group, C-O stretching vibrations for the ether linkage, and various C-H and C=C stretching and bending modes. No experimental IR spectrum has been found in the public domain.

Hypothetical IR Data for this compound

Wavenumber (cm⁻¹) Vibration Type
~3050-3100 Aromatic C-H stretch
~2850-2960 Aliphatic C-H stretch
~1650-1680 C=O stretch (amide)
~1580-1620 C=C stretch (ring)
~1080-1150 C-O-C stretch (ether)

Data is hypothetical and for illustrative purposes only.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The nominal mass of this compound is 153 Da. An experimental mass spectrum would confirm this molecular weight and show characteristic fragmentation, such as the loss of the methoxy (B1213986) or methoxymethyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The calculated exact mass of this compound (C₈H₁₁NO₂) is 153.0790 g/mol . Experimental HRMS data would be required to confirm this exact mass, providing a high degree of confidence in the compound's identity.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule and is characteristic of its conjugated system. The pyridinone ring constitutes a chromophore that would be expected to absorb UV light. Fluorescence spectroscopy would provide information on whether the molecule emits light after absorption and at what wavelengths. No experimental UV-Vis or fluorescence data for this compound are currently available.

X-ray Diffraction Analysis for Solid-State Molecular ArchitectureA crystallographic information file (CIF) or any published study describing the crystal structure, molecular conformation, and supramolecular interactions of this compound could not be retrieved.

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding)A detailed analysis of hydrogen bonding and other supramolecular interactions is not possible without the crystal structure data.

To proceed with the generation of the requested article, specific experimental data from published, peer-reviewed sources for this compound is required.

Computational and Theoretical Investigations of 5 Methoxymethyl 1 Methylpyridin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic behavior of molecules. These methods are used to predict molecular geometries, spectroscopic signatures, and reactivity patterns, providing a theoretical framework that complements experimental findings. For 5-(Methoxymethyl)-1-methylpyridin-2-one, these calculations help in understanding its intrinsic properties and how it interacts with other chemical species.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry due to its balance of accuracy and computational efficiency. researchgate.net DFT methods are used to investigate the electronic structure of many-electron systems, making them ideal for studying organic molecules like this compound. mdpi.com These calculations form the basis for geometry optimization, spectroscopic analysis, and reactivity prediction.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. arxiv.org For this compound, this process involves finding the set of atomic coordinates that corresponds to the minimum energy on the potential energy surface. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly employed for this purpose. africanjournalofbiomedicalresearch.com The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. researchgate.net

Conformational analysis is particularly important for this compound due to the rotational freedom of the methoxymethyl substituent. researchgate.net By systematically rotating the dihedral angles associated with this group, a potential energy surface can be scanned to identify various conformers (stable isomers) and the energy barriers that separate them. researchgate.netnih.gov This analysis reveals the preferred spatial orientation of the methoxymethyl group relative to the pyridinone ring, which can influence the molecule's reactivity and intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for a Pyridinone Derivative (Illustrative Data)

ParameterBondCalculated Value (Å)ParameterAngleCalculated Value (°)
Bond LengthC2-O11.24Bond AngleO1-C2-N1124.5
N1-C21.40C3-C2-N1117.8
C5-C81.51C5-C8-O9109.7
C8-O91.42C8-O9-C10112.3
O9-C101.43

Note: Data is illustrative and based on typical values for similar molecular structures calculated using DFT methods.

Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting and assigning experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. researchgate.net The calculated IR spectrum for this compound can be compared with experimental FT-IR data, aiding in the assignment of specific vibrational modes to the observed absorption bands. scielo.org.zamdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.zamdpi.com These theoretical values are often linearly correlated with experimental shifts, providing a high degree of confidence in the structural assignment of the molecule. epstem.netnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions between molecular orbitals. researchgate.netafricanjournalofbiomedicalresearch.com These calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed in a UV-Vis spectrum. This analysis helps identify the nature of the electronic transitions, such as π→π* or n→π* transitions, within the molecule. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

Spectroscopic TechniqueParameterCalculated ValueExperimental Value
FT-IR C=O Stretch1684 cm⁻¹1686 cm⁻¹
C-O-C Stretch1129 cm⁻¹1116 cm⁻¹
¹³C NMR C=O Carbon164.0 ppm157.8 ppm
O-CH₃ Carbon53.0 ppm55.6 ppm
UV-Vis (TD-DFT) λmax286 nm290 nm

Note: Data is illustrative and compiled from studies on structurally similar compounds to demonstrate the typical correlation achieved between theoretical and experimental values. scielo.org.zamdpi.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acadpubl.eu The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. mdpi.comnih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. researchgate.netresearchgate.net These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The "escaping tendency" of an electron from a stable system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors

ParameterValue (eV)
E(HOMO)-6.50
E(LUMO)-1.80
Energy Gap (ΔE) 4.70
Ionization Potential (I) ≈ -E(HOMO)6.50
Electron Affinity (A) ≈ -E(LUMO)1.80
Chemical Hardness (η) = (I-A)/22.35
Chemical Softness (S) = 1/(2η)0.21
Electronegativity (χ) = (I+A)/24.15
Electrophilicity Index (ω) = χ²/(2η)3.67

Note: Values are hypothetical, based on typical ranges for similar organic molecules, to illustrate the application of FMO analysis. mdpi.comnih.gov

Ab Initio Computational Methods

Ab initio—Latin for "from the beginning" or "from first principles"—refers to a class of quantum chemistry methods that are not based on experimental data but solely on the fundamental laws of quantum mechanics. wikipedia.orgdtic.mil These methods solve the Schrödinger equation without empirical parameters, offering a high level of theoretical rigor. ijsr.net

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. wikipedia.orgynu.edu.cn While the HF method provides a foundational approximation, it neglects electron correlation. Post-Hartree-Fock methods like MP2 and CCSD(T) are designed to recover this correlation energy, leading to more accurate results. ynu.edu.cn

Due to their high computational cost, ab initio methods are often used for smaller molecules or to benchmark the performance of more efficient methods like DFT. For a molecule like this compound, these methods could be used to obtain highly accurate energies for specific conformations or to validate the results from DFT calculations. ynu.edu.cn

Mechanistic Studies through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of transition states (TS), which are the energy maxima along the reaction coordinate. researchgate.net

For reactions involving this compound, DFT calculations can be used to model the step-by-step process of bond formation and cleavage. rsc.org The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. researchgate.net Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state correctly connects the intended reactants and products, providing a complete picture of the reaction pathway. researchgate.net These computational insights into reaction energetics and transition state geometries offer a level of detail that is often inaccessible through experimental methods alone. rsc.org

Elucidation of Reaction Pathways and Transition States

While specific computational studies detailing the reaction pathways and transition states exclusively for this compound are not extensively available in the reviewed literature, general principles derived from theoretical studies on related pyridinone systems can provide valuable insights. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. amazonaws.com

For pyridinone derivatives, several types of reactions are of interest, including electrophilic and nucleophilic substitutions, as well as photochemical reactions. Theoretical studies on similar heterocyclic systems often reveal the influence of substituents on the reaction mechanism. In the case of this compound, the electron-donating nature of the methoxymethyl group at the 5-position and the methyl group at the 1-position would be expected to influence the electron density distribution in the pyridinone ring, thereby affecting its reactivity towards various reagents.

Computational investigations into the tautomerism of 2-hydroxypyridine (B17775) and 2-pyridone have shown that the pyridone form is generally more stable, particularly in polar solvents. nih.gov The transition state for this tautomerization involves a proton transfer, and its energy barrier can be accurately calculated using computational methods. nih.gov For this compound, the N-methylation precludes this specific tautomerism, locking the structure in the pyridin-2-one form.

Theoretical studies on the reactions of pyridinone derivatives often involve the calculation of reaction coordinates to map the lowest energy path from reactants to products via a transition state. amazonaws.com The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. For instance, in a hypothetical electrophilic substitution reaction on the pyridinone ring of this compound, computational analysis could predict the most likely site of attack and the structure of the corresponding Wheland intermediate.

Spin-State Reactivity and Intersystem Crossing Phenomena

The study of spin-state reactivity and intersystem crossing (ISC) is particularly relevant in the context of photochemical reactions. While specific studies on this compound are not prevalent, research on related aromatic and heterocyclic compounds provides a framework for understanding these phenomena. Spin-state reactivity refers to how the spin state of a molecule (e.g., singlet or triplet) influences its chemical reactions. Intersystem crossing is a photophysical process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state to a triplet excited state or vice versa.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate the energies of different spin states and the spin-orbit couplings that facilitate intersystem crossing. nih.govyoutube.com For pyridinone derivatives, photoexcitation can lead to the population of excited singlet states. Subsequent intersystem crossing to a triplet state can open up different reaction pathways that are not accessible from the singlet state.

The efficiency of intersystem crossing is influenced by several factors, including the energy gap between the singlet and triplet states and the magnitude of spin-orbit coupling. Theoretical calculations can predict these parameters and thus provide an estimate of the likelihood of ISC. For a molecule like this compound, the nature and position of the substituents can affect the energies of the excited states and, consequently, the rate of intersystem crossing.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Pyridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are widely used in medicinal chemistry and drug discovery to predict the activity of new compounds and to guide lead optimization. researchgate.net

For pyridinone derivatives, numerous QSAR and QSPR studies have been conducted to model a wide range of biological activities, including antiviral, anticancer, and enzyme inhibitory effects. nih.gov These studies typically involve a dataset of pyridinone compounds with known activities and a set of calculated molecular descriptors that encode various aspects of their chemical structure.

Development and Validation of Predictive Models based on Molecular Descriptors

The development of a robust and predictive QSAR/QSPR model involves several key steps: data set preparation, calculation of molecular descriptors, feature selection, model building, and rigorous validation. openmedicinalchemistryjournal.com

Molecular Descriptors: A wide variety of molecular descriptors can be calculated to represent the structural and physicochemical properties of pyridinone derivatives. These can be broadly categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters, molecular shape indices, etc.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc. nih.govnih.gov

The choice of descriptors is crucial for the development of a meaningful model. For instance, in a study of 4-pyridone derivatives with antimalarial activity, descriptors such as electronic potential, dipolar momentum, partition coefficient, and molar refractivity were found to be important. nih.govresearchgate.net

Model Development: Various statistical and machine learning methods are used to build the QSAR/QSPR models. Multiple Linear Regression (MLR) is a common and easily interpretable method. nih.gov More advanced techniques like Artificial Neural Networks (ANN) can capture non-linear relationships between descriptors and activity. nih.gov

Model Validation: The predictive power of a developed QSAR model must be rigorously validated to ensure its reliability. openmedicinalchemistryjournal.com Common validation techniques include:

Internal validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the robustness of the model. nih.gov

External validation: The model's ability to predict the activity of an independent set of compounds (test set) that was not used in model development is evaluated. jchemlett.com

Statistical parameters used to assess the quality of a QSAR model include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). nih.govjchemlett.com

While no specific QSAR models for this compound were identified, the principles and methodologies from studies on other pyridinone derivatives are directly applicable. A hypothetical QSAR study including this compound would involve calculating a range of molecular descriptors and incorporating them into a model to predict a specific biological activity. The contribution of the methoxymethyl and N-methyl groups would be captured by the values of the selected descriptors, influencing the predicted activity.

Below is an interactive data table showcasing typical molecular descriptors that would be calculated for a set of pyridinone derivatives in a QSAR study.

CompoundMolecular WeightLogPNumber of H-Bond DonorsNumber of H-Bond AcceptorsPolar Surface Area (Ų)
Pyridin-2-one95.09-0.331146.17
1-Methylpyridin-2-one109.12-0.150129.54
5-Methoxypyridin-2-one125.12-0.181255.40
This compound 153.18 0.25 0 2 38.77
5-Chloropyridin-2-one129.540.451146.17

Note: The descriptor values in the table are illustrative and would be precisely calculated using specialized software in an actual QSAR study.

This table demonstrates how different substituents on the pyridinone ring influence the molecular descriptors, which in turn are used to build predictive models for biological activity or properties.

Role of 5 Methoxymethyl 1 Methylpyridin 2 One and Its Scaffolds in Advanced Chemical Synthesis

Function as a Key Building Block in the Synthesis of More Complex Molecules

The 2-pyridone scaffold is a fundamental starting material in organic synthesis, enabling the creation of complex molecules for pharmaceuticals, agrochemicals, and functional materials. iipseries.orginnovareacademics.in The reactivity of the pyridinone ring allows for various chemical transformations, making it a versatile platform for constructing diverse molecular architectures. innovareacademics.in

Modern synthetic strategies, such as transition metal-catalyzed reactions, have greatly enhanced the utility of 2-pyridone derivatives. iipseries.org Techniques like C-H activation and cross-coupling reactions facilitate the late-stage diversification of these scaffolds, allowing for the efficient synthesis of complex derivatives that would be difficult to access through traditional methods. iipseries.orgnih.gov

In the case of 5-(Methoxymethyl)-1-methylpyridin-2-one, the substituents play a crucial role in directing its synthetic applications.

N-Methyl Group: The methyl group at the N1 position blocks tautomerization to the corresponding 2-hydroxypyridine (B17775) form and influences the solubility and electronic properties of the ring. iipseries.org

C5-Methoxymethyl Group: This functional group offers a site for further chemical modification. The ether linkage can potentially be cleaved to reveal a hydroxymethyl group, which can then be used in esterification, etherification, or oxidation reactions to build more complex side chains.

The utility of similar pyridone cores is evident in pharmaceutical synthesis. For instance, 4-amino-5-methyl-1H-pyridin-2(1H)-one serves as a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. google.com This highlights the role of substituted pyridinones as crucial building blocks for high-value, complex therapeutic agents. The synthesis of such molecules often involves multiple, precise chemical steps where the pyridinone core provides the necessary structural foundation.

Table 1: Synthetic Utility of the 2-Pyridone Scaffold

Feature Description Relevance to this compound
Core Structure A six-membered aromatic heterocycle containing a nitrogen atom and a ketone group. Provides a stable yet reactive platform for building complex molecules.
Functionalization Amenable to various reactions, including electrophilic substitution and transition metal-catalyzed C-H functionalization. iipseries.orgnih.gov The methoxymethyl and methyl groups offer specific sites for targeted chemical modifications.
Versatility Serves as a precursor for a wide range of heterocyclic compounds and complex organic molecules. researchgate.net Can be incorporated into larger structures for applications in drug discovery and materials science.

| Proven Utility | Used as an intermediate in the synthesis of approved pharmaceutical agents. google.com | Demonstrates the value of the pyridinone scaffold in creating complex, biologically active molecules. |

Applications in Ligand Design for Coordination Chemistry

The 2-pyridone scaffold and its derivatives are effective ligands in coordination chemistry. innovareacademics.in The ring system typically contains both a nitrogen atom and an exocyclic oxygen atom, which can act as donor sites to coordinate with metal ions. This chelating ability allows 2-pyridones to form stable complexes with a variety of metals. innovareacademics.inresearchgate.net

The coordination properties of pyridinones are leveraged in the development of:

Catalysts: Metal complexes incorporating pyridinone ligands can exhibit catalytic activity in various organic transformations, including oxidation, hydrogenation, and hydroformylation reactions. mdpi.com

Metal-Organic Frameworks (MOFs): The ability of pyridinone derivatives to link metal centers makes them suitable building blocks for constructing porous MOFs, which have applications in gas storage, separation, and sensing. iipseries.org

For example, studies on the related 3-hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one have demonstrated its ability to form stable complexes with vanadium(V), creating a basis for extraction and spectrophotometric analysis. researchgate.net This illustrates how the hydroxypyridinone scaffold can be used to selectively bind metal ions. Similarly, the oxygen atom of the methoxymethyl group in this compound could potentially participate in coordination, leading to multimodal ligands capable of forming intricate coordination polymers. rsc.orgmdpi.com

Table 2: Features of 2-Pyridone Scaffolds in Ligand Design

Feature Description Implication for this compound
Donor Atoms The pyridinone ring contains nitrogen and oxygen atoms capable of coordinating to metal ions. Can act as a bidentate or monodentate ligand, forming stable metal complexes.
Tunability Substituents on the ring modify the electronic and steric properties of the ligand. The methoxymethyl and methyl groups influence the stability, geometry, and reactivity of the resulting metal complex.
Structural Diversity Can form discrete mononuclear complexes, dimers, or extended coordination polymers. rsc.org The functional groups provide opportunities to create complex, multidimensional metal-organic structures.

| Applications | Used in catalysis and the construction of functional materials like MOFs. iipseries.org | Potential for developing new catalysts or porous materials with tailored properties. |

Potential as a Precursor for Novel Functional Materials

The chemical stability and functional versatility of the 2-pyridone scaffold make it an attractive precursor for the synthesis of novel functional materials. iipseries.org These materials can be designed to have specific electronic, optical, or thermal properties by incorporating the pyridinone unit into larger macromolecular structures like polymers.

The functional groups attached to the pyridinone ring are key to its use as a material precursor. In this compound, the methoxymethyl group can serve as a reactive handle. For instance, it could be involved in polymerization reactions or used to graft the molecule onto a polymer backbone or a surface. This allows for the systematic modification of material properties.

The incorporation of pyridinone moieties into materials can impart desirable characteristics:

Thermal Stability: The aromatic nature of the pyridinone ring can enhance the thermal stability of polymers.

Coordination Sites: When integrated into a polymer or framework, the pyridinone units can provide sites for metal ion binding, leading to the creation of hybrid organic-inorganic materials with applications in catalysis or sensing. iipseries.org

Photophysical Properties: The electronic structure of the pyridinone ring can be tuned through substitution to create materials with specific absorption and emission properties, relevant for applications in organic electronics or as fluorescent sensors.

The development of functional materials from pyridinone building blocks is an active area of research, driven by the need for advanced materials with tailored properties for a wide range of technological applications. iipseries.org

Future Research Directions and Perspectives

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability necessitates the development of greener synthetic protocols for pyridin-2-one derivatives. Future research will prioritize methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of innovation include:

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity from simple starting materials, aligning with the principles of green chemistry. mdpi.comrsc.org The development of novel MCRs for the synthesis of 5-(Methoxymethyl)-1-methylpyridin-2-one could offer significant advantages in terms of atom economy and reduced purification steps.

Alternative Energy Sources: The use of non-conventional energy sources like microwave and infrared irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyridin-2-one derivatives. mdpi.comscielo.org.mx Future studies could focus on optimizing these techniques for the synthesis of the target compound, potentially leading to more energy-efficient processes.

Eco-Friendly Solvents and Catalysts: Research into replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids is a critical avenue. nih.gov Additionally, the development and application of reusable solid-phase catalysts can further enhance the sustainability of the synthesis. nih.gov For instance, a significant yield improvement was observed when water was used as a solvent instead of ethanol in a one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Pyridin-2-one Derivatives
MethodologyKey AdvantagesPotential Application for this compoundReference
Microwave-Assisted SynthesisShorter reaction times, improved yields, high selectivity.Rapid and efficient one-pot synthesis from simple precursors. mdpi.comnih.gov
Infrared IrradiationMild reaction conditions, good yields, environmentally benign energy source.Promotion of ring opening/closing rearrangement reactions. scielo.org.mx
Multicomponent Reactions (MCRs)High atom economy, reduced waste, simplified procedures.Convergent synthesis building the core structure in a single step. rsc.org
Aqueous SynthesisEliminates hazardous organic solvents, improved yields in some cases.Final cyclization or condensation steps in an aqueous medium. nih.gov

Investigation of Underexplored Reactivity and Transformational Pathways

While the fundamental reactivity of the pyridin-2-one core is established, many of its more nuanced and potentially useful transformations remain unexplored. Future work should aim to uncover and harness the latent reactivity of this compound to access novel molecular architectures.

Potential areas for investigation include:

Cycloaddition Reactions: The pyridone ring can participate as a diene in Diels-Alder reactions, providing access to complex bicyclic structures. researchgate.net Investigating the cycloaddition potential of this compound with various dienophiles could yield novel polycyclic scaffolds of medicinal interest. The reactivity of the pyridone ring can be significantly influenced by substituents; for example, the presence of nitro groups can distort the ring, making it behave more like an activated nitroalkene and facilitating cycloadditions. mdpi.com

Selective Functionalization: Developing methods for the regioselective functionalization of the pyridone ring is crucial for creating diverse analogues. This includes exploring metal-free arylation reactions, which can exhibit base-dependent selectivity for either N-arylation or O-arylation. rsc.org Furthermore, activating the ring with specific functional groups could enable unusual reactions, such as cine-substitution, where a nucleophile attacks at a position adjacent to a leaving group. mdpi.com

Catalytic Applications: 2-Pyridone itself can act as a catalyst for various proton-dependent reactions, such as the aminolysis of esters. wikipedia.org It would be valuable to explore whether this compound or its derivatives can exhibit similar or enhanced catalytic activity in organic transformations.

Table 2: Underexplored Reactions of the Pyridin-2-one Scaffold
Reaction TypeDescriptionPotential Outcome for this compoundReference
Diels-Alder CycloadditionThe pyridone ring acts as a diene, reacting with dienophiles.Synthesis of novel isoquinuclidine and other bicyclic derivatives. researchgate.net
Cine-SubstitutionNucleophilic substitution where the incoming group takes a position adjacent to the displaced group, often facilitated by activating groups.Introduction of substituents at C4 by displacing a group at C3, for example. mdpi.com
Orthogonal N- vs. O-ArylationMetal-free, base-dependent selective arylation at either the nitrogen or oxygen atom.Controlled synthesis of either N-aryl or 2-alkoxy-pyridine derivatives. rsc.org
Reactions with Metal ClustersCoordination and reaction with transition metal carbonyl clusters.Formation of novel organometallic complexes with potential catalytic properties. rsc.org

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A fundamental understanding of reaction mechanisms is paramount for optimizing existing transformations and designing new ones. The integration of modern spectroscopic methods and high-level computational chemistry offers a powerful approach to elucidate the intricate details of reaction pathways involving this compound.

Future research in this area should leverage:

Advanced NMR Spectroscopy: Techniques beyond routine characterization, such as in-situ reaction monitoring and diffusion-ordered spectroscopy (DOSY), can help identify transient intermediates and understand complex reaction mixtures. cdnsciencepub.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are invaluable for modeling reaction profiles, predicting stereochemical outcomes, and understanding the electronic structure of reactants, transition states, and products. mdpi.com Such studies can rationalize observed reactivity, like the tautomeric preferences of the pyridone ring, and predict the feasibility of unexplored pathways. mdpi.com For instance, computational studies have been used to investigate the gas-phase tautomerization between 2-hydroxypyridine (B17775) and 2-pyridone, providing insights into their relative stabilities and the activation barriers for interconversion. mdpi.com

Combined Spectroscopic and Computational Approaches: A synergistic approach, where experimental spectroscopic data is used to validate and refine computational models, provides the most robust mechanistic insights. For example, experimental FT-IR and FT-Raman spectra can be compared with theoretical vibrational frequencies calculated via DFT to confirm molecular structures and bonding. nih.gov This combined strategy can be applied to study the kinetics and thermodynamics of reactions involving this compound, leading to a comprehensive understanding of its chemical behavior.

Q & A

Q. What are the most reliable synthetic routes for 5-(Methoxymethyl)-1-methylpyridin-2-one, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or catalytic coupling. For example:

  • Step 1: Methylation of pyridinone precursors using methoxymethyl chloride under basic conditions (e.g., NaH in THF).
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (>98% purity) .
  • Step 3: Characterization using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and avoid side products like O-methylation isomers .

Key Considerations:

  • Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane).
  • Use anhydrous conditions to suppress hydrolysis of the methoxymethyl group .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis:
    • 1H^1H NMR: Look for a singlet at δ 3.3–3.5 ppm (methoxymethyl -OCH3_3) and a downfield pyridinone carbonyl peak (δ 165–170 ppm in 13C^{13}C) .
    • Verify absence of impurities (e.g., residual solvents) via 1H^1H-DOSY .
  • Mass Spectrometry:
    • ESI-HRMS should match the theoretical mass (C8_8H11_{11}NO2_2: 153.0790 g/mol) with <2 ppm error .

Common Pitfalls:

  • Overlapping signals in crowded aromatic regions; use 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for pyridinone derivatives?

Methodological Answer:

  • Data Harmonization:
    • Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) using standardized positive controls (e.g., omeprazole for proton pump inhibition) .
    • Control for solvent effects (DMSO concentrations ≤0.1% v/v) to avoid false positives .
  • Meta-Analysis:
    • Compare IC50_{50} values across studies while adjusting for assay conditions (pH, temperature) .

Case Study:

  • Inconsistent antiviral activity data may arise from variations in viral strains or host-cell receptors; use isogenic cell lines for reproducibility .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • In Silico Workflow:
    • Docking Studies: Use AutoDock Vina to predict binding affinity to target proteins (e.g., viral proteases) .
    • ADMET Prediction: Apply QikProp to optimize logP (target: 1–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
    • MD Simulations: Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .

Validation:

  • Synthesize top candidates and validate solubility (shake-flask method) and metabolic stability (human liver microsomes) .

Q. What advanced analytical techniques detect trace impurities in this compound batches?

Methodological Answer:

  • LC-MS/MS:
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Gradient: 5–95% acetonitrile in 0.1% formic acid.
    • Detect impurities at ≥0.1% abundance .
  • ICP-MS:
    • Screen for heavy metal catalysts (e.g., Pd <10 ppm) from coupling reactions .

Example Data:

Impurity IDRetention Time (min)m/zSource
Impurity A8.2137Methoxymethyl chloride hydrolysis
Impurity B10.5169Oxidative byproduct

Research Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C.
    • Monitor degradation via HPLC at t = 0, 1, 3, 7 days .
  • Kinetic Analysis:
    • Fit data to first-order decay models; calculate activation energy using Arrhenius plots .

Critical Findings:

  • Degradation peaks at pH >8 due to hydrolysis of the methoxymethyl group; stabilize with lyophilization .

Q. What statistical methods address variability in biological replicate data for this compound?

Methodological Answer:

  • ANOVA with Post Hoc Tests:
    • Use Tukey’s HSD to compare means across dose-response groups.
    • Apply Grubbs’ test to exclude outliers (α = 0.05) .
  • Power Analysis:
    • Ensure n ≥ 3 replicates to detect ≥20% effect size with 80% power .

Example Workflow:

Normalize data to vehicle controls.

Apply log transformation for heteroscedasticity.

Report 95% confidence intervals for IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.